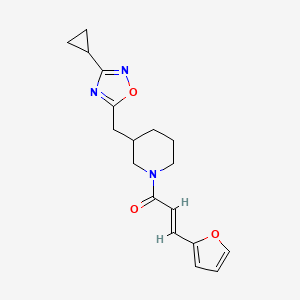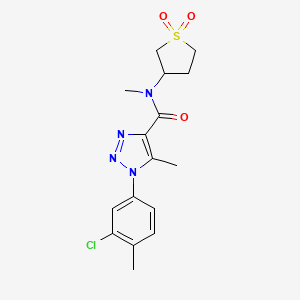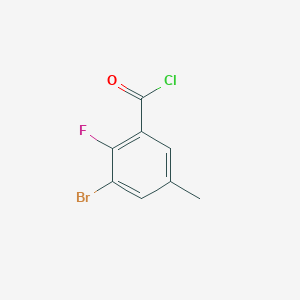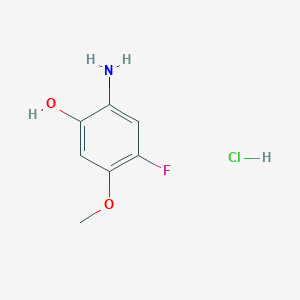
5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is an organic compound with the molecular formula C10H13ClO2. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the 5th position and a hydroxy-2-methylpropyl group at the 2nd position of the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including personal care products and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol typically involves the chlorination of 2-(1-hydroxy-2-methylpropyl)phenol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the 5th position .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .
化学反应分析
Types of Reactions
5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(1-hydroxy-2-methylpropyl)phenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(1-oxo-2-methylpropyl)phenol.
Reduction: Formation of 2-(1-hydroxy-2-methylpropyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of personal care products, such as soaps and shampoos, due to its antimicrobial properties
作用机制
The antimicrobial activity of 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The hydroxyl group plays a crucial role in this interaction by forming hydrogen bonds with membrane lipids .
相似化合物的比较
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, widely used as an antimicrobial agent in personal care products.
Chloroxylenol: 4-Chloro-3,5-dimethylphenol, another antimicrobial agent used in disinfectants and antiseptics.
Uniqueness
5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Unlike triclosan and chloroxylenol, this compound has a hydroxy-2-methylpropyl group that enhances its solubility and interaction with microbial cell membranes, making it a potent antimicrobial agent .
属性
IUPAC Name |
5-chloro-2-(1-hydroxy-2-methylpropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRLJNSCINQDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2445409.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2445410.png)

![2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2445412.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2445413.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2445414.png)


![2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2445423.png)
![3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2445424.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2445426.png)
![Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2445428.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2445430.png)
